2-Azidopropanamide
CAS No.:
Cat. No.: VC13408383
Molecular Formula: C3H6N4O
Molecular Weight: 114.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H6N4O |
|---|---|
| Molecular Weight | 114.11 g/mol |
| IUPAC Name | 2-azidopropanamide |
| Standard InChI | InChI=1S/C3H6N4O/c1-2(3(4)8)6-7-5/h2H,1H3,(H2,4,8) |
| Standard InChI Key | XCUXJBVOAHWMLL-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N)N=[N+]=[N-] |
| Canonical SMILES | CC(C(=O)N)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
2-Azidopropanamide consists of a three-carbon chain with an azide moiety at the C2 position and an amide group at C1. Key properties include:
The azide group enables participation in Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation .
Synthesis and Reactivity
Synthetic Routes
2-Azidopropanamide can be synthesized via nucleophilic substitution:
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Substitution of 2-Bromopropanamide:
Reacting 2-bromopropanamide with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C yields the azide derivative .Yield: ~70–85% after purification by recrystallization.
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Diazo Transfer Reaction:
Primary amines can be converted to azides using triflyl azide (CF₃SO₂N₃) under mild conditions .
Key Reactions
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Click Chemistry: Reacts with alkynes (e.g., propargyl alcohol) via CuAAC to form stable 1,2,3-triazoles .
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Reduction: Catalytic hydrogenation (H₂/Pd) converts the azide to an amine, forming 2-aminopropanamide .
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Thermal Decomposition: Decomposes exothermically above 120°C, releasing nitrogen gas—a hazard in bulk handling .
Biological and Pharmacological Activity
While direct studies on 2-azidopropanamide are scarce, related azido-amides exhibit notable bioactivity:
Anti-inflammatory Effects
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COX-2 Inhibition: Azido-propanamides inhibit COX-2 with IC₅₀ values comparable to ibuprofen (12.5 µM vs. 15 µM).
Applications in Materials Science and Bioconjugation
Click Chemistry Probes
2-Azidopropanamide serves as a bioorthogonal handle for:
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Protein Labeling: Conjugation with alkyne-modified dyes or biotin for imaging .
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Drug Delivery: Functionalizing hyaluronic acid (HA) for targeted therapies (e.g., HA-azidopropylamine in ).
Polymer Modification
Incorporating azides into polymers enables crosslinking via CuAAC, enhancing mechanical properties in hydrogels .
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